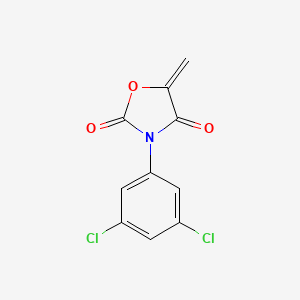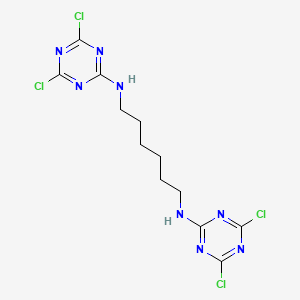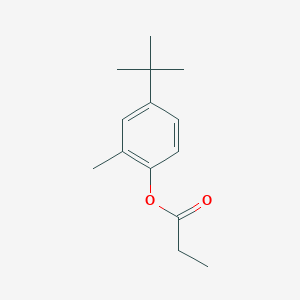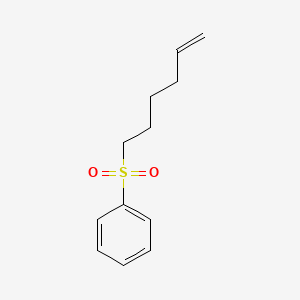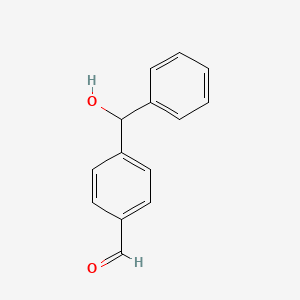
Benzaldehyde, 4-(hydroxyphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-(hydroxyphenylmethyl)-, also known as 4-hydroxybenzaldehyde, is an organic compound with the molecular formula C7H6O2. It is a derivative of benzaldehyde, where a hydroxyl group is attached to the para position of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde derivatives is the oxidation of toluene.
Hydrolysis of Dichlorotoluene: Another method involves the hydrolysis of dichlorotoluene with sodium hydroxide.
Industrial Production Methods:
Catalytic Oxidation: Industrially, benzaldehyde derivatives can be produced by the catalytic oxidation of toluene using air in the presence of a vanadium (V) oxide catalyst.
Types of Reactions:
Oxidation: Benzaldehyde, 4-(hydroxyphenylmethyl)-, can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: Reduction of this compound can yield benzyl alcohol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-(hydroxyphenylmethyl)-, has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzaldehyde, 4-(hydroxyphenylmethyl)-, involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring towards electrophilic substitution, making it more reactive towards electrophiles.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, where it can act as either an oxidizing or reducing agent depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: The parent compound, benzaldehyde, lacks the hydroxyl group and has different reactivity and applications.
4-Methylbenzaldehyde: This compound has a methyl group instead of a hydroxyl group at the para position, leading to different chemical properties and uses.
Uniqueness:
Eigenschaften
CAS-Nummer |
52010-95-4 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
4-[hydroxy(phenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-10,14,16H |
InChI-Schlüssel |
PWNYKEHHGRPALE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
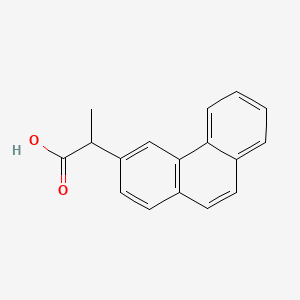
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

